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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzonitrile

Cat. No.: B1362393 Get Quote

An In-depth Technical Guide to 2-Bromo-6-fluorobenzonitrile: Synthesis, Properties, and

Applications in Modern Drug Discovery

Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-bromo-6-fluorobenzonitrile, a

pivotal building block in contemporary organic synthesis and pharmaceutical development.

Intended for researchers, medicinal chemists, and process development scientists, this

document delves into the compound's core physicochemical properties, synthesis

methodologies, reactivity profile, and its strategic applications, particularly in the synthesis of

Active Pharmaceutical Ingredients (APIs).

Core Molecular and Physical Properties
2-Bromo-6-fluorobenzonitrile (CAS No. 79544-27-7) is a halogenated aromatic nitrile whose

unique substitution pattern imparts valuable reactivity and metabolic characteristics to parent

molecules.[1] The presence of ortho-bromo and fluoro substituents to the nitrile group creates a

distinct electronic and steric environment, making it a versatile intermediate for complex

molecular architectures.[2][3]

The molecular formula of 2-bromo-6-fluorobenzonitrile is C₇H₃BrFN, and it has a molecular

weight of 200.01 g/mol .[4][5] It typically appears as a white to light yellow or orange crystalline

solid.[2][5]
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Table 1: Physicochemical Properties of 2-Bromo-6-fluorobenzonitrile

Property Value Source(s)

Molecular Formula C₇H₃BrFN [4][6]

Molecular Weight 200.01 g/mol [2][6]

CAS Number 79544-27-7 [4][7]

IUPAC Name 2-bromo-6-fluorobenzonitrile [6]

Appearance
White to light yellow/orange

powder/crystal
[2]

Melting Point 58-63 °C [2][3][7]

Boiling Point 254.6 ± 25.0 °C at 760 mmHg [3][7]

Topological Polar Surface Area 23.8 Å² [5][6]

Synthesis and Mechanistic Rationale
The primary and most reliable route for synthesizing 2-bromo-6-fluorobenzonitrile is via the

Sandmeyer reaction, starting from 2-amino-6-fluorobenzonitrile. This classic transformation

provides a high-yielding and scalable method for the introduction of the bromine atom.

The Sandmeyer Reaction Pathway
The conversion involves two critical stages: the diazotization of the primary aromatic amine

followed by the copper(I) bromide-mediated substitution of the diazonium group.
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Step 1: Diazotization

Step 2: Sandmeyer Substitution

2-Amino-6-fluorobenzonitrile

Arenediazonium Salt Intermediate

NaNO₂, HBr
0 °C

2-Bromo-6-fluorobenzonitrile

Cu(I)Br
Heat

Click to download full resolution via product page

Caption: Workflow for the Sandmeyer synthesis of 2-bromo-6-fluorobenzonitrile.

Causality of Experimental Choices:

Diazotization at 0 °C: The reaction of the primary amine with nitrous acid (formed in situ from

sodium nitrite and a strong acid like HBr) is performed at low temperatures. This is crucial

because the resulting arenediazonium salt is thermally unstable and can decompose

prematurely, leading to side products and reduced yield.

Use of Copper(I) Bromide: Cu(I)Br acts as a catalyst. The mechanism involves a single-

electron transfer from Cu(I) to the diazonium salt, generating a highly reactive aryl radical

and nitrogen gas. The aryl radical then abstracts a bromide atom from the resulting Cu(II)Br₂

complex to form the final product and regenerate the Cu(I) catalyst. This catalytic cycle

ensures high efficiency and specificity for the bromide substitution.[3]
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Detailed Experimental Protocol: Sandmeyer
Synthesis[9][10]
This protocol is a self-validating system designed for reproducibility and high yield.

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-6-fluorobenzonitrile (1.0

eq) in 1,4-dioxane. Add 48% hydrobromic acid (HBr) and cool the mixture to 0 °C in an ice-

water bath with vigorous stirring.

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.15 eq) in water. Add this

solution dropwise to the reaction mixture over 1.5 hours, ensuring the internal temperature

remains at or below 5 °C. Stir the resulting mixture at 0 °C for an additional 1.5 hours.

Copper-Catalyzed Substitution: In a separate flask, prepare a solution of copper(I) bromide

(CuBr, 3.0 eq) in 48% HBr and cool it to 0 °C. Pour the previously prepared diazonium salt

solution into the CuBr solution.

Reaction Completion & Workup: Stir the mixture at 0 °C for 15 minutes, then heat to 50 °C

for 20 minutes to ensure complete evolution of N₂ gas. Cool the reaction to room

temperature.

Extraction: Dilute the mixture with a significant volume of water and extract the product into

an organic solvent such as ethyl acetate (2x).

Purification: Wash the combined organic layers sequentially with 10% aqueous ammonia

solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure.

Final Product: Purify the resulting crude oil via column chromatography on silica gel to yield

2-bromo-6-fluorobenzonitrile as a white solid (typical yield: ~70%).[8][9]

Reactivity and Applications in Drug Development
The unique arrangement of substituents in 2-bromo-6-fluorobenzonitrile makes it a

cornerstone intermediate for introducing fluorinated aromatic rings into drug candidates.[1]

Strategic Importance of Substituents
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Fluorine Atom: The highly electronegative fluorine atom can significantly alter a molecule's

electronic properties, lipophilicity, and metabolic stability.[2] In drug design, fluorine

substitution is a well-established strategy to enhance binding affinity to target proteins and

improve pharmacokinetic profiles.[1]

Bromine Atom: The bromine atom serves as a versatile synthetic handle. It is an excellent

leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-

Hartwig couplings, allowing for the construction of complex bi-aryl structures or the

introduction of nitrogen and oxygen nucleophiles.[1][2]

Nitrile Group: The nitrile (cyano) group is a strong electron-withdrawing group that influences

the reactivity of the aromatic ring.[3] It can also be readily transformed into other critical

functional groups, such as a primary amine (via reduction) or a carboxylic acid (via

hydrolysis), adding further synthetic flexibility.[1]

Synthetic Transformations

2-Bromo-6-fluorobenzonitrile
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(Carboxylic Acid)
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Caption: Key reaction sites on 2-bromo-6-fluorobenzonitrile.

Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of pharmaceuticals, particularly in the

development of anti-cancer and anti-inflammatory agents.[2] Its structure is a recurring motif in

molecules designed to target a wide range of biological pathways. Researchers leverage this
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building block to rapidly generate libraries of novel compounds for drug discovery programs

targeting oncology, infectious diseases, and neurological disorders.[1] Beyond

pharmaceuticals, it is also used in the formulation of agrochemicals and in materials science for

creating specialty polymers with enhanced thermal stability.[2][3]

Safety and Handling
2-Bromo-6-fluorobenzonitrile is a hazardous substance and must be handled with

appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[3]

[10]

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin

irritation and serious eye irritation, and may cause respiratory irritation.[6][11]

GHS Hazard Statements: H302, H315, H319, H335.[6][7]

Precautionary Measures: Avoid breathing dust, fume, or vapors. Wash hands and skin

thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[10]

Store in a cool, dry, and locked-up place.[10]

In case of exposure, follow standard first aid measures and consult a physician, providing them

with the Safety Data Sheet (SDS).[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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